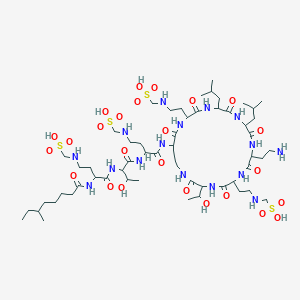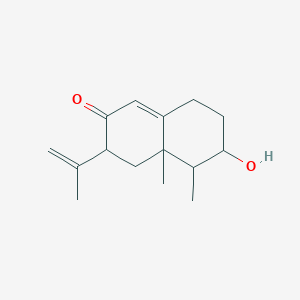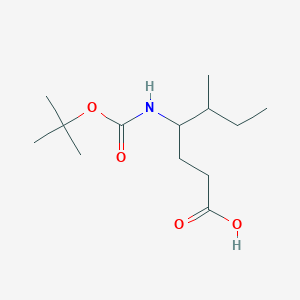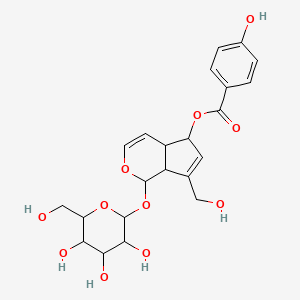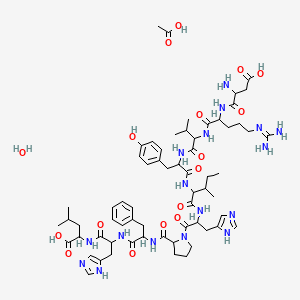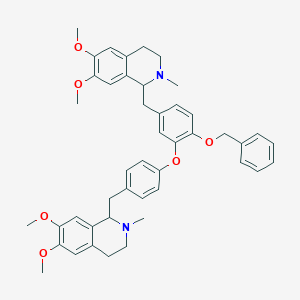![molecular formula C23H23ClIN5O7 B12324311 Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate is a synthetic compound with a complex molecular structure It is characterized by the presence of chlorine and iodine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate typically involves multiple steps. The process begins with the preparation of the adenosine core, followed by the introduction of the 2-chloro and 3-iodophenylmethyl groups. The final step involves the acetylation of the 2’,3’,5’-hydroxyl groups to form the triacetate derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chlorine and iodine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate
- Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate
Uniqueness
The uniqueness of Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2’,3’,5’-triacetate lies in its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C23H23ClIN5O7 |
|---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H23ClIN5O7/c1-11(31)34-9-16-18(35-12(2)32)19(36-13(3)33)22(37-16)30-10-27-17-20(28-23(24)29-21(17)30)26-8-14-5-4-6-15(25)7-14/h4-7,10,16,18-19,22H,8-9H2,1-3H3,(H,26,28,29)/t16-,18-,19-,22-/m1/s1 |
InChI Key |
OMCZTKULCXQZCI-WGQQHEPDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


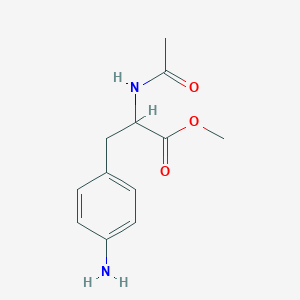
![[18-Acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate](/img/structure/B12324237.png)


![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)
![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)
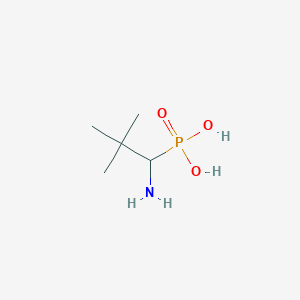
![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
